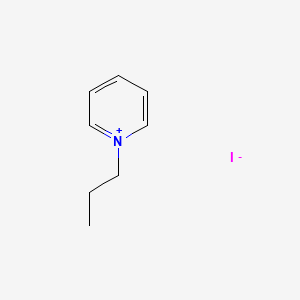

1-Propylpyridinium iodide

Description

Properties

IUPAC Name |

1-propylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSJCKRMCGLIDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445785 | |

| Record name | Pyridinium, 1-propyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39868-02-5 | |

| Record name | Pyridinium, 1-propyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves mixing pyridine (1.0 mol) and 1-iodopropane (1.2 mol) in dimethyl sulfoxide (DMSO) at 60°C for 6–8 hours under inert atmosphere. Excess alkylating agent ensures complete conversion, while DMSO acts as a polar aprotic solvent to stabilize ionic intermediates. After cooling, the mixture is diluted with chloroform, washed with sodium thiosulfate to remove residual iodine, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a pale-yellow solid, which is recrystallized from ethanol/water (3:1 v/v) to achieve >85% purity.

Gram-Scale Synthesis

For larger batches (e.g., 7 mmol scale), prolonged stirring (12–24 hours) at 60°C improves yield to 90–95%. The product is isolated via silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent, though this method is less practical industrially due to solvent costs.

Anion Exchange from Propylpyridinium Chloride

An alternative route employs metathesis of 1-propylpyridinium chloride with potassium iodide. This two-step method avoids handling volatile alkyl iodides and is preferred for high-purity applications.

Synthesis of 1-Propylpyridinium Chloride

Pyridine (1.0 mol) and 1-chloropropane (1.1 mol) are refluxed in acetonitrile for 48 hours. The resulting hydrochloride salt precipitates upon cooling and is filtered, yielding a white solid (mp 128–130°C).

Anion Exchange with Potassium Iodide

The chloride salt (0.5 mol) is dissolved in deionized water, and potassium iodide (0.55 mol) is added. Vigorous stirring for 2 hours induces precipitation of KCl, which is removed by filtration. The aqueous phase is extracted with dichloromethane (3 × 50 mL), and the organic layer is evaporated to yield 1-propylpyridinium iodide with 78–82% efficiency.

Halogen-Free Synthesis Using HI Gas

Recent advances avoid alkyl halides by reacting pyridine with 1-propanol in the presence of hydroiodic acid (HI). This method aligns with green chemistry principles but requires stringent temperature control.

Procedure and Mechanism

Pyridine (1.0 mol), 1-propanol (1.5 mol), and HI (55% aqueous, 2.0 mol) are heated at 90°C for 24 hours in a sealed reactor. The HI protonates the alcohol, generating a propyloxonium ion, which undergoes nucleophilic attack by pyridine. Water is removed azeotropically using toluene to shift equilibrium toward product formation. The crude product is neutralized with NaHCO₃, extracted into ethyl acetate, and dried to give this compound in 70–75% yield.

Electrochemical Synthesis

Electrochemical methods enable solvent-free synthesis by applying a potential across pyridine and 1-iodopropane. A platinum anode and stainless-steel cathode are immersed in the reactants, and a current density of 10 mA/cm² is maintained for 6 hours. The iodide ion migrates to the anode, facilitating ionic pair formation. This method achieves 65–70% yield but is limited by scalability challenges.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Direct Alkylation | 85–95 | 90–95 | 6–24 h | High efficiency; minimal byproducts |

| Anion Exchange | 78–82 | 95–98 | 48–72 h | Avoids alkyl iodides; high purity |

| HI-Mediated Synthesis | 70–75 | 85–90 | 24 h | Halogen-free; environmentally friendly |

| Electrochemical | 65–70 | 80–85 | 6 h | Solvent-free; energy-efficient |

Characterization and Validation

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 9.12 (d, J = 6.0 Hz, 2H, Py-H), 8.45 (t, J = 7.6 Hz, 1H, Py-H), 8.02 (t, J = 6.8 Hz, 2H, Py-H), 4.68 (t, J = 7.2 Hz, 2H, N-CH₂), 1.92 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 145.6 (Py-C), 128.9 (Py-C), 125.4 (Py-C), 62.1 (N-CH₂), 22.7 (CH₂), 10.3 (CH₃).

Purity Assessment

Karl Fischer titration confirms water content <0.1%, while ion chromatography verifies iodide content >99%.

Industrial-Scale Considerations

The direct alkylation method is most viable for bulk production due to shorter reaction times and higher yields. However, anion exchange is preferred in pharmaceuticals to eliminate trace alkyl halides. Recent patents highlight continuous-flow reactors for this compound synthesis, achieving 92% yield with residence times under 30 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propyl group in 1-propylpyridinium iodide undergoes Sₙ2 displacement due to the electron-withdrawing pyridinium moiety, which stabilizes the transition state .

Experimental Data Table: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OH⁻ | Aqueous NaOH, 25°C, 4 h | 1-Propanol + Pyridine | 82% | |

| CN⁻ | DMF, 60°C, 6 h | Butyronitrile + Pyridine | 68% | |

| SH⁻ | Ethanol, reflux, 8 h | Propyl mercaptan + Pyridine | 75% |

Mechanism :

The reaction rate depends on solvent polarity and nucleophile strength .

Thermal Stability

Redox Reactivity

The iodide ion can participate in redox reactions:

-

Catalytic role : I₂ generated in situ promotes coupling reactions (e.g., imidazo[1,2-a]pyridine synthesis) .

Comparative Analysis with Related Compounds

| Property | This compound | 1-Butyl-3-methylimidazolium Iodide |

|---|---|---|

| Melting Point | 122–123°C | 65–67°C |

| Solubility in Water | High | Moderate |

| Thermal Stability | Moderate | High |

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

One of the primary applications of PrPyI is as an electrolyte in dye-sensitized solar cells (DSSCs). In DSSCs, PrPyI serves as a hole transporting material (HTM), facilitating the movement of charge carriers within the cell. The mechanism involves:

- Dye Excitation : When dye molecules absorb sunlight, they become excited and inject electrons into the conduction band of the photoanode.

- Electron Transport : Electrons travel through an external circuit to the counter electrode.

- Regeneration : Iodide ions from PrPyI accept electrons from the redox shuttle, regenerating it and completing the circuit.

Research indicates that PrPyI enhances the power conversion efficiency (PCE) of DSSCs compared to traditional HTMs, providing better stability and compatibility with various electrolytes used in these systems .

Ionic Liquids in Various Applications

PrPyI is classified as an ionic liquid (IL), which has gained attention for its unique properties, including negligible vapor pressure and high thermal stability. ILs like PrPyI are being studied for applications in:

- Organic Synthesis : ILs can act as solvents and catalysts, offering environmentally friendly alternatives to volatile organic solvents .

- Biocatalysis : Their ability to solvate both polar and non-polar compounds makes them suitable for biocatalytic processes.

- Analytical Chemistry : ILs are utilized in various analytical techniques due to their excellent solvation properties.

Performance Enhancement in DSSCs

A study investigated the incorporation of PrPyI into DSSCs alongside co-adsorbents to enhance performance and stability. The results demonstrated that cells utilizing PrPyI as an HTM exhibited improved PCE and operational stability under varying environmental conditions.

Antimicrobial Properties

Recent research has explored the antimicrobial activities of pyridinium salts, including PrPyI. Studies have shown that compounds with longer alkyl chains and specific counterions exhibit enhanced antimicrobial effects against various bacterial strains . This highlights PrPyI's potential not only in energy applications but also in biomedical fields.

Mechanism of Action

The mechanism of action of 1-Propylpyridinium iodide involves its interaction with molecular targets and pathways within cells. As an ionic liquid, it can disrupt cell membranes and interfere with cellular processes. Its ability to form complexes with metals also plays a role in its catalytic and biological activities .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) reduce melting points and enhance hydrophobicity, improving compatibility with organic solvents .

- Thermal Stability: Pyridinium iodides generally exhibit higher thermal stability than inorganic iodides like KI, which decomposes at lower temperatures .

Reactivity and Functional Performance

Electrochemical Performance

This compound demonstrates superior ionic conductivity (10⁻³–10⁻² S/cm) compared to shorter-chain analogs like 1-methylpyridinium iodide, which has lower conductivity due to weaker ion dissociation . However, 1-methyl derivatives with aromatic substituents (e.g., 1-Methyl-2-(2-pyridyl)pyridinium iodide) exhibit enhanced π-π interactions, favoring applications in optoelectronics .

Solubility and Solvent Properties

This compound is miscible with polar solvents (e.g., water, ethanol) but immiscible with nonpolar solvents like hexane. In contrast, 1-methylpyridinium iodide shows higher water solubility due to its smaller alkyl group, while KI is highly hygroscopic and dissolves rapidly in aqueous media .

Limitations and Challenges

Biological Activity

1-Propylpyridinium iodide (PrPyrI) is a pyridinium salt that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of PrPyrI, focusing on its antimicrobial, antitumor, and cholinesterase inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridinium ring substituted with a propyl group and an iodide anion. Its molecular formula is C₇H₈N·I, and it exhibits properties typical of ionic liquids, including low volatility and high thermal stability.

Antimicrobial Activity

Research Findings:

Several studies have demonstrated the antimicrobial properties of pyridinium salts, including PrPyrI. For instance, a study highlighted that derivatives of pyridinium salts possess significant activity against various bacterial strains. The presence of long alkyl chains and halogenated anions was found to enhance antimicrobial efficacy .

Case Study:

In a comparative study of pyridinium salts, PrPyrI exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that PrPyrI was effective at low concentrations, making it a promising candidate for developing new antimicrobial agents .

Antitumor Activity

Research Findings:

Pyridinium salts have also been investigated for their antitumor properties. A review noted that certain pyridinium derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study:

In vitro studies on cancer cell lines demonstrated that PrPyrI could inhibit cell growth effectively. The compound was tested against several cancer types, showing IC₅₀ values in the low micromolar range, indicating its potential as an antitumor agent .

Cholinesterase Inhibition

Research Findings:

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Pyridinium salts have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission .

Case Study:

A detailed kinetic study revealed that PrPyrI acts as a reversible inhibitor of AChE with an IC₅₀ value comparable to known inhibitors. This property suggests its potential application in neuroprotective therapies .

Comparative Biological Activity Table

Q & A

Q. What advanced spectroscopic methods are suitable for probing ion-pair dynamics in this compound solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.